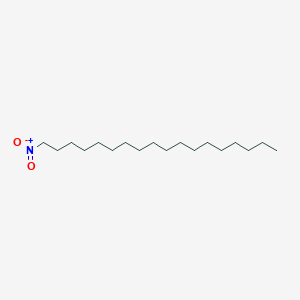
2-(Dimethylamino)propane-1-thiol
Descripción general
Descripción
2-(Dimethylamino)propane-1-thiol is an organic compound with the molecular formula C5H13NS and a molecular weight of 119.23 g/mol It is characterized by the presence of a thiol group (-SH) and a dimethylamino group (-N(CH3)2) attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)propane-1-thiol typically involves the reaction of 2-chloropropane-1-thiol with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction . The reaction conditions generally include a solvent like methanol or ethanol and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dimethylamino)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiolate anions (R-S^-).
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)propane-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in redox biology and protein folding . The dimethylamino group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
3-(Dimethylamino)-1-propanethiol: Similar structure but with the thiol group at a different position.
2-(Dimethylamino)ethanethiol: Shorter carbon chain but similar functional groups.
N,N-Dimethyl-2-mercaptoethylamine: Contains both a thiol and a dimethylamino group but with a different carbon backbone.
Uniqueness: 2-(Dimethylamino)propane-1-thiol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to participate in both thiol-disulfide exchange and nucleophilic substitution reactions makes it a valuable compound in various applications .
Propiedades
IUPAC Name |
2-(dimethylamino)propane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOSVDPSCPNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)



![1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3277682.png)


